
戊巴比妥-D5
描述
Pentobarbital is a barbiturate that has been widely used in medical practice since 1934 as a general anesthetic. It is known for its hypnotic properties and is commonly used as anesthesia for in vivo studies in various animals. The drug has a direct effect on the central nervous system and skeletal neuromuscular junction, influencing muscle contractility and relaxation . Pentobarbital's interaction with gamma-aminobutyric acid type A (GABA(A)) receptors is a key component of its anesthetic action, as it can potentiate, activate, or block the channel depending on its concentration .
Synthesis Analysis
The synthesis of deuterium-labeled pentobarbital, such as pentobarbital-D5, involves a multi-step process that utilizes diethyl phenylmalonate and bromoethane-d5. The isotopic purity of the labeled drugs produced by this method is typically in excess of 95%, indicating a high level of precision in the synthesis process .
Molecular Structure Analysis
Pentobarbital's molecular structure includes a barbituric acid core with various substituents that influence its pharmacological properties. The presence of deuterium atoms in pentobarbital-D5 does not significantly alter the core structure but can be used as a tracer or internal standard in analytical methods, such as gas chromatography-tandem mass spectrometry (GC/MS/MS) .
Chemical Reactions Analysis
Pentobarbital undergoes various chemical reactions in the body, leading to the formation of metabolites. For instance, it has been shown that pentobarbital is not detoxified by simple hydrolysis of the barbituric acid ring but rather through the formation of metabolites with an additional oxygen atom, indicating the presence of hydroxylation reactions .
Physical and Chemical Properties Analysis
Pentobarbital's physical and chemical properties include its ability to modulate ligand-gated channels, such as GABA(A) receptors, and to influence mRNA stability through a pentobarbital-responsive element . It has been found to inhibit DNA synthesis in rapidly proliferating tissues, which is quickly reversible . The development of sensitive analytical methods, such as GC/MS/MS, has allowed for the detection of pentobarbital in various matrices, including dog food, with a limit of detection (LOD) of 0.6 ppb and a limit of quantitation (LOQ) of 2 ppb .
科学研究应用
在兽医安乐死和野生动物研究中的应用
戊巴比妥通常用于兽医学中,对各种物种的动物进行人道安乐死。研究重点关注食腐野生动物、伴侣动物和圈养食肉动物摄入安乐死的动物尸体后发生的继发性戊巴比妥中毒。这种现象强调了仔细处理尸体以防止意外中毒的必要性,并提出了野生动物保护和兽医实践中进一步研究的领域 (Wells、Butterworth 和 Richards,2019)。
神经外科手术和神经保护
在脑血管神经外科手术中,巴比妥类药物(如戊巴比妥)由于其神经保护作用而发挥着至关重要的作用。这些物质用于治疗患有颈动脉疾病、动静脉畸形和脑动脉瘤等疾病的患者的手术。戊巴比妥降低颅内压和在血流减少期间保护大脑的能力使其成为神经外科手术中的宝贵工具,尽管其使用需要仔细监测,因为可能产生严重的副作用 (Ellens、Figueroa 和 Clark,2015)。
对动物模型中心血管功能的影响
研究还探讨了包括戊巴比妥在内的化学约束剂对动物模型中心血管功能的影响。这些研究表明,不同的麻醉剂可以显着影响基础心血管功能以及心血管系统对生理和药理刺激的反应。这些发现对于动物实验的设计至关重要,特别是那些研究心血管生理学和药理学的研究 (Parker 和 Adams,1978)。
小儿麻醉和镇静
文献中还讨论了戊巴比妥在小儿麻醉和镇静中的应用。它已被与其他药物进行比较,用于治疗儿童难治性癫痫持续状态,突出了其有效性,但也指出了潜在的并发症,如低血压和延迟恢复。这些见解有助于更好地了解该药物在儿科护理环境中的安全性和有效性 (Holmes 和 Riviello,1999)。
作用机制
Target of Action
Pentobarbital-D5, like its parent compound Pentobarbital, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .
Mode of Action
Pentobarbital-D5 acts by binding to a distinct site associated with a Cl- ionopore at the GABA-A receptor . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus . This results in marked decreases in GABA-sensitive neuronal calcium conductance .
Biochemical Pathways
The primary biochemical pathway affected by Pentobarbital-D5 is the GABAergic pathway . By enhancing the inhibitory effect of GABA, Pentobarbital-D5 helps to suppress excessive neuronal activity, thereby inducing sedation and controlling seizures . .
Pharmacokinetics
Pentobarbital-D5 is expected to share similar pharmacokinetic properties with Pentobarbital. It undergoes first-pass metabolism in the liver and possibly the intestines . The drug has an apparent disposition half-life of about 22 hours when administered intravenously . It also exhibits extensive tissue binding . The bioavailability of Pentobarbital is reported to be 70-90% for oral administration and 90% for rectal administration .
Result of Action
The action of Pentobarbital-D5 results in a range of effects at the molecular and cellular levels. It induces drowsiness , sedation , and hypnosis . At higher doses, it exhibits anticonvulsant activity, depresses respiration, and reduces intracranial pressure by reducing blood flow to the brain and slowing down brain metabolism .
Action Environment
The action, efficacy, and stability of Pentobarbital-D5 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and individual characteristics (like age, sex, and weight) can all impact the drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be carefully considered when administering Pentobarbital-D5.
安全和危害
属性
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345017 | |
| Record name | Pentobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentobarbital-D5 | |
CAS RN |
52944-66-8 | |
| Record name | Pentobarbital-D5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTOBARBITAL-D5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?
A: Pentobarbital-D5, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.
Q2: Are there any challenges in using pentobarbital-D5 as an internal standard?
A: While generally effective, pentobarbital-D5 can present challenges. One study highlighted that interference from the internal standard (pentobarbital-D5) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and pentobarbital-D5 signals, ensuring accurate analysis [].
Q3: Can you provide an example of how pentobarbital-D5 contributes to research beyond simple quantification?
A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using pentobarbital-D5 as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of pentobarbital-D5 in ensuring food safety through accurate and sensitive detection of contaminants.
Q4: How does the use of pentobarbital-D5 contribute to method validation in analytical chemistry?
A: Pentobarbital-D5 plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of pentobarbital-D5, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].
Q5: Are there any limitations to using GC/MS with pentobarbital-D5 for analyzing pentobarbital in biological samples?
A: While GC/MS with pentobarbital-D5 is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



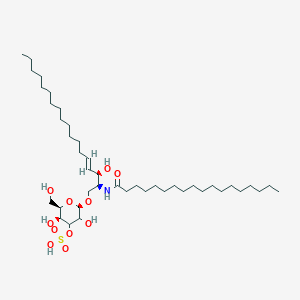
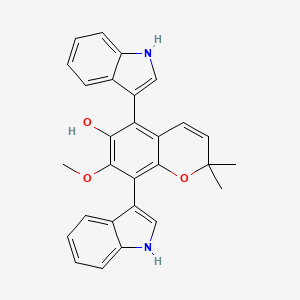

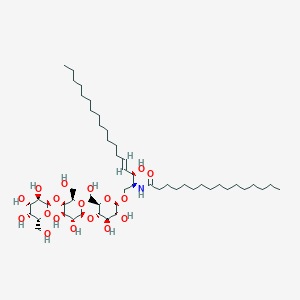
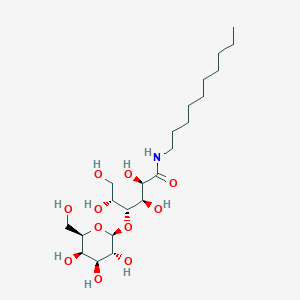
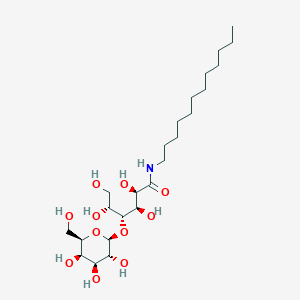
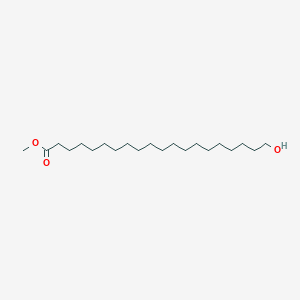

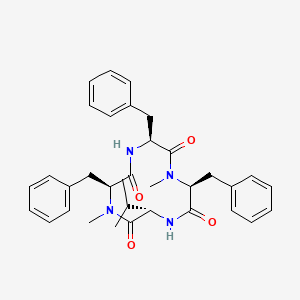
![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
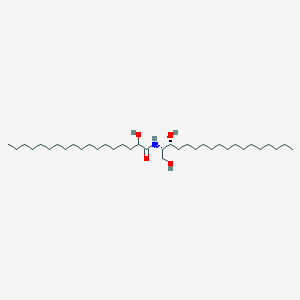
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)